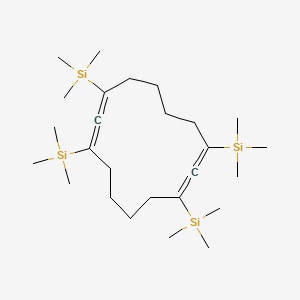
(Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) is a complex organic compound characterized by its unique structure, which includes a cyclotetradeca ring with multiple double bonds and trimethylsilane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) typically involves the cyclotetramerization of propargyl alcohol under nickel(0) catalysis. This reaction yields a D2 symmetric product, which is then further functionalized with trimethylsilane groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The double bonds in the cyclotetradeca ring can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation reactions can reduce the double bonds to single bonds using catalysts such as palladium on carbon.
Substitution: The trimethylsilane groups can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) involves its interaction with various molecular targets. The compound’s double bonds and trimethylsilane groups allow it to participate in a range of chemical reactions, influencing molecular pathways and interactions. Specific pathways and targets would depend on the context of its application, such as in catalysis or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclotetradecaheptaene: A hydrocarbon with a similar cyclotetradeca ring but different functional groups.
Beta-pinacene: A diterpene with a cyclotetradeca structure substituted by methyl and isopropyl groups.
Uniqueness
(Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) is unique due to its combination of a cyclotetradeca ring with multiple double bonds and trimethylsilane groups
Eigenschaften
CAS-Nummer |
61349-55-1 |
|---|---|
Molekularformel |
C26H52Si4 |
Molekulargewicht |
477.0 g/mol |
InChI |
InChI=1S/C26H52Si4/c1-27(2,3)23-17-13-14-19-25(29(7,8)9)22-26(30(10,11)12)20-16-15-18-24(21-23)28(4,5)6/h13-20H2,1-12H3 |
InChI-Schlüssel |
JAKCSISYVXLZDD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C=C(CCCCC(=C=C(CCCC1)[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















